molecular formula C19H12ClFN4O2S3 B11286480 N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11286480
M. Wt: 479.0 g/mol
InChI Key: FNNPTAKHCAQQON-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a sulfur-rich heterocyclic compound characterized by a thiazolo[4,5-d]pyrimidin core fused with a thioxo group and an acetamide side chain. The 3-chloro-4-fluorophenyl substituent introduces halogenated aromaticity, which is often associated with enhanced bioactivity and metabolic stability in agrochemicals and pharmaceuticals .

Properties

Molecular Formula

C19H12ClFN4O2S3

Molecular Weight

479.0 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H12ClFN4O2S3/c20-12-8-10(6-7-13(12)21)22-14(26)9-29-18-23-16-15(17(27)24-18)30-19(28)25(16)11-4-2-1-3-5-11/h1-8H,9H2,(H,22,26)(H,23,24,27)

InChI Key

FNNPTAKHCAQQON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolopyrimidine core, followed by the introduction of the phenyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazolopyrimidine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Use/Bioactivity
Target Compound Thiazolo[4,5-d]pyrimidin 3-chloro-4-fluorophenyl, thioacetamide Not reported (potential drug)
Flumetsulam Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl, sulfonamide Herbicide
3-chloro-N-phenyl-phthalimide Phthalimide 3-chlorophenyl Polymer synthesis
Oxadixyl Oxazolidinyl 2,6-dimethylphenyl, methoxy-acetamide Fungicide

Table 2: Physicochemical Properties (Inferred)

Compound LogP (Predicted) Molecular Weight Sulfur Atoms Halogen Atoms
Target Compound ~3.5 507.94 g/mol 4 2 (Cl, F)
Flumetsulam ~1.8 325.29 g/mol 1 2 (F)
3-chloro-N-phenyl-phthalimide ~2.9 257.68 g/mol 0 1 (Cl)

Research Findings and Implications

  • Bioactivity Potential: The combination of sulfur-rich heterocycles and halogenated aromatics in the target compound aligns with trends in antimicrobial and anticancer drug design, where such features improve target affinity and resistance to oxidative degradation .
  • Synthetic Challenges : The thiazolo[4,5-d]pyrimidin core likely requires multi-step synthesis, akin to methods used for marine-derived sulfur metabolites .
  • Lumping Strategy Relevance : Organic compounds with analogous halogenated aryl and thioether groups (e.g., flumetsulam) may be grouped for predictive modeling of environmental behavior or toxicity, as suggested by lumping strategies in atmospheric chemistry .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a thiazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the chloro and fluorine substituents on the phenyl ring enhances its pharmacological properties.

Structural Formula

N 3 chloro 4 fluorophenyl 2 7 oxo 3 phenyl 2 thioxo 2 3 6 7 tetrahydrothiazolo 4 5 d pyrimidin 5 yl thio acetamide\text{N 3 chloro 4 fluorophenyl 2 7 oxo 3 phenyl 2 thioxo 2 3 6 7 tetrahydrothiazolo 4 5 d pyrimidin 5 yl thio acetamide}

Molecular Characteristics

PropertyValue
Molecular FormulaC19_{19}H17_{17}ClF N3_{3}O2_{2}S
Molecular Weight397.85 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that compounds with similar structures often exhibit multikinase inhibitory properties. The thiazolo-pyrimidine moiety can interact with various kinases involved in cell proliferation and survival pathways.

Inhibition of Kinases

In vitro studies have shown that related compounds can inhibit key kinases such as CDK4 and ARK5, which play crucial roles in cell cycle regulation and metabolism. The inhibition of these kinases leads to apoptosis in tumor cells at low concentrations (30–100 nM) .

Antitumor Activity

Several studies have reported the cytotoxic effects of similar thiazolo-pyrimidine derivatives against various cancer cell lines. For example:

  • GI50 values for related compounds ranged from 0.025 to 2 μM across different tumor types.
  • The highest activity was observed against mantle cell lymphoma cell lines due to their overexpression of cyclin D1 and increased CDK4 activity .

Case Studies

  • Study on Multikinase Inhibitors : A study identified a compound structurally similar to this compound that induced significant tumor regression in vivo by targeting multiple kinases .
  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that derivatives of this compound effectively inhibited the proliferation of cancer cells such as K562 (chronic myelogenous leukemia) and DU145 (prostate cancer), highlighting their potential as therapeutic agents .

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